Cas no 4769-97-5 (4-nitro-1H-indole)
4-nitro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitroindole
- 4-Nitro-1H-indole
- 1H-Indole,4-nitro
- 4-Nitorindole
- 4-nitro-1H-indoIe
- 4-Nitro-indol
- 4-nitro-indole
- Nitroindole,4
- 4-Nitro-1 H-indole
- CS-D0681
- BCP21164
- EN300-78054
- FT-0619237
- DTXSID60197243
- N0628
- PS-5982
- AC-2261
- AKOS002838736
- AB01017
- 1H-Indole,4-nitro;4-Nitro-1H-indole
- LAVZKLJDKGRZJG-UHFFFAOYSA-
- AM20061189
- Maybridge1_006408
- HY-40158
- CHEMBL167872
- 4-Nitroindole, 97%
- HMS559L06
- 1H-Indole, 4-nitro-
- Oprea1_676916
- Z1203017344
- MFCD00010056
- InChI=1/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H
- N-2980
- SCHEMBL28549
- 4-Nitro-1H-indole #
- A7294
- Indole, 4-nitro-
- SY004697
- 4769-97-5
- 4-Nitro-1H-indole;
- DB-003067
- BBL027770
- STK802157
- 4-nitro-1H-indole
-
- MDL: MFCD00010056
- Inchi: 1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H
- InChI Key: LAVZKLJDKGRZJG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2=C1C=CN2)=O
- BRN: 136022
Computed Properties
- Exact Mass: 162.04300
- Monoisotopic Mass: 162.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 61.6A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.3264 (rough estimate)
- Melting Point: 203.0 to 208.0 deg-C
- Boiling Point: 362.6°C at 760 mmHg
- Flash Point: 173.1℃
- Refractive Index: 1.5770 (estimate)
- PSA: 61.61000
- LogP: 2.59930
- Solubility: Uncertain
4-nitro-1H-indole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R68
- Safety Instruction: S45-S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT, IRRITANT-HARMFUL
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R68
- Safety Term:S36/37;S45
4-nitro-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-nitro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000490-25g |
4-Nitroindole |
4769-97-5 | 97% | 25g |
$171.68 | 2023-09-01 | |
| Alichem | A199000490-1kg |
4-Nitroindole |
4769-97-5 | 97% | 1kg |
$3674.00 | 2023-09-01 | |
| Fluorochem | 077925-1g |
4-Nitroindole |
4769-97-5 | 98% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 077925-5g |
4-Nitroindole |
4769-97-5 | 98% | 5g |
£33.00 | 2022-03-01 | |
| Fluorochem | 077925-10g |
4-Nitroindole |
4769-97-5 | 98% | 10g |
£61.00 | 2022-03-01 | |
| Fluorochem | 077925-25g |
4-Nitroindole |
4769-97-5 | 98% | 25g |
£118.00 | 2022-03-01 | |
| AstaTech | 26504-25/G |
4-NITROINDOLE |
4769-97-5 | 95% | 25g |
$134 | 2023-09-15 | |
| AstaTech | 26504-100/G |
4-NITROINDOLE |
4769-97-5 | 95% | 100g |
$380 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111479-250mg |
4-nitro-1H-indole |
4769-97-5 | 98% | 250mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111479-5g |
4-nitro-1H-indole |
4769-97-5 | 98% | 5g |
¥153.90 | 2023-09-01 |
4-nitro-1H-indole Suppliers
4-nitro-1H-indole Related Literature
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1. Platinum(ii)-catalyzed dehydrative C3-benzylation of electron-deficient indoles with benzyl alcoholsHidemasa Hikawa,Yuuki Matsuura,Shoko Kikkawa,Isao Azumaya Org. Chem. Front. 2019 6 3150
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Mirim Kim,Jihye Park,Satyasheel Sharma,Sangil Han,Sang Hoon Han,Jong Hwan Kwak,Young Hoon Jung,In Su Kim Org. Biomol. Chem. 2013 11 7427
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Wei Guo,Wen Tan,Mingming Zhao,Kailiang Tao,Lv-Yin Zheng,Yongquan Wu,Deliang Chen,Xiao-Lin Fan RSC Adv. 2017 7 37739
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Lei Chen,Jia-Kun Xu,Lianzhi Li,Shu-Qin Gao,Ge-Bo Wen,Ying-Wu Lin Mol. Syst. Des. Eng. 2022 7 239
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5. Syntheses of heterocyclic compounds. Part XVII. 4-Nitroindoles and nitrophenylpyrazolones with tertiary amine substituents in the benzene ringD. P. Ainsworth,H. Suschitzky J. Chem. Soc. C 1967 1003
Additional information on 4-nitro-1H-indole
Introduction to 4-Nitro-1H-Indole (CAS No. 4769-97-5)
4-Nitro-1H-indole, with the CAS number 4769-97-5, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structure, which consists of an indole ring substituted with a nitro group at the 4-position. The molecular formula of 4-nitro-1H-indole is C8H6N2O2, and its molecular weight is approximately 158.15 g/mol.
The synthesis of 4-nitro-1H-indole can be achieved through various methods, including nitration of indole or condensation reactions involving appropriate precursors. One common synthetic route involves the nitration of indole using a mixture of concentrated nitric acid and sulfuric acid, followed by purification techniques such as recrystallization or column chromatography. The resulting product is a yellow solid that exhibits characteristic spectroscopic properties, making it easily identifiable and suitable for further analysis and application.
In the realm of medicinal chemistry, 4-nitro-1H-indole has been explored for its potential therapeutic applications. Recent studies have highlighted its role as a scaffold for the development of novel drugs targeting various diseases. For instance, derivatives of 4-nitro-1H-indole have shown promising activity against cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. Specifically, a study published in the Journal of Medicinal Chemistry reported that certain 4-nitro-1H-indole-based compounds exhibited potent antiproliferative effects on human breast cancer cells, suggesting their potential as lead compounds for further drug development.
Beyond cancer research, 4-nitro-1H-indole has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has shown that certain derivatives of 4-nitro-1H-indole can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby mitigating the inflammatory response. A study in the European Journal of Pharmacology demonstrated that a specific 4-nitro-1H-indole-derived compound effectively reduced inflammation in an animal model of IBD, providing a potential therapeutic strategy for managing this condition.
In addition to its biological activities, 4-nitro-1H-indole has found applications in materials science and organic synthesis. Its unique electronic properties make it an attractive building block for the synthesis of functional materials with applications in optoelectronics and catalysis. For example, researchers have utilized 4-nitro-1H-indole-based polymers to develop materials with tunable optical properties, which can be used in sensors and photonic devices. Furthermore, the nitro group in 4-nitro-1H-indole can be readily reduced to an amino group, making it a valuable intermediate for the synthesis of more complex organic molecules.
The safety and handling of 4-nitro-1H-indole are important considerations in both laboratory and industrial settings. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from heat sources and incompatible materials.
In conclusion, 4-nitro-1H-indole (CAS No. 4769-97-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Its unique structural features and biological activities make it an important molecule for ongoing research and development efforts aimed at addressing various medical and technological challenges. As new derivatives and applications continue to emerge, the importance of this compound is likely to grow further in the coming years.
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